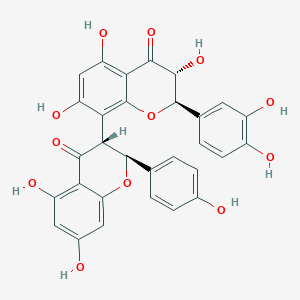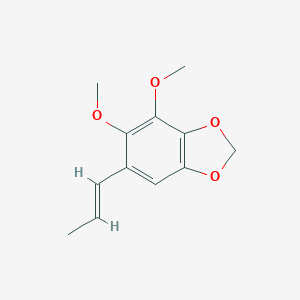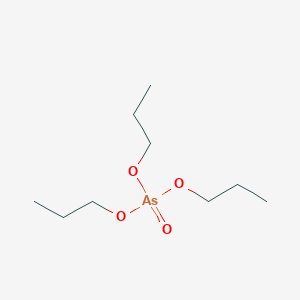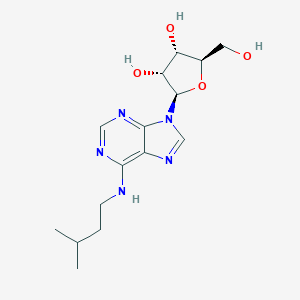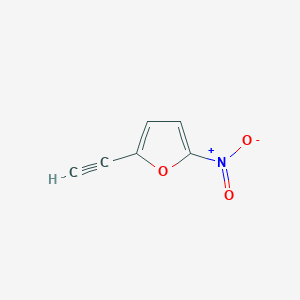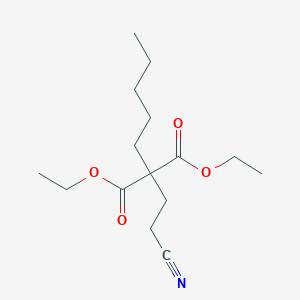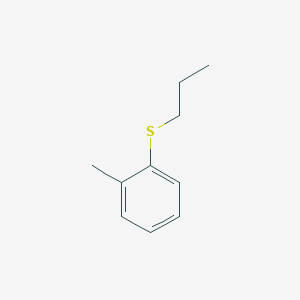
Benzene, methyl(propylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, methyl(propylthio)- (BMPT) is a chemical compound that belongs to the class of organosulfur compounds. It is widely used in various scientific research applications due to its unique properties and characteristics. BMPT is synthesized by the reaction of benzyl chloride with propylthiol in the presence of a base.
Scientific Research Applications
Benzene, methyl(propylthio)- is widely used in various scientific research applications, including organic synthesis, pharmaceuticals, and materials science. It is used as a reagent in the synthesis of various organic compounds, including thioethers, sulfides, and sulfones. Benzene, methyl(propylthio)- is also used as a starting material for the synthesis of various pharmaceuticals, including antihypertensive and antitumor agents. In addition, Benzene, methyl(propylthio)- is used in materials science as a stabilizer for polymeric materials.
Mechanism of Action
The mechanism of action of Benzene, methyl(propylthio)- is not well understood. However, it is believed that Benzene, methyl(propylthio)- acts as a nucleophile and reacts with electrophilic species, such as alkyl halides and carbonyl compounds. The reaction between Benzene, methyl(propylthio)- and electrophilic species results in the formation of thioethers, sulfides, and sulfones.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Benzene, methyl(propylthio)- are not well studied. However, it is believed that Benzene, methyl(propylthio)- may have antioxidant and anti-inflammatory properties. In addition, Benzene, methyl(propylthio)- may have potential as an antitumor agent.
Advantages and Limitations for Lab Experiments
Benzene, methyl(propylthio)- has several advantages as a reagent in lab experiments. It is readily available and inexpensive. In addition, Benzene, methyl(propylthio)- is stable and can be stored for long periods of time. However, Benzene, methyl(propylthio)- has some limitations. It is toxic and should be handled with care. In addition, Benzene, methyl(propylthio)- is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
For the use of Benzene, methyl(propylthio)- in scientific research include the development of new synthetic methods, the study of its biochemical and physiological effects, and the exploration of its potential applications in pharmaceuticals and materials science.
Synthesis Methods
The synthesis of Benzene, methyl(propylthio)- involves the reaction of benzyl chloride with propylthiol in the presence of a base. The reaction takes place at room temperature and yields Benzene, methyl(propylthio)- as a white crystalline solid. The reaction can be represented as follows:
C6H5CH2Cl + CH3(CH2)2SH → C6H5CH2S(CH2)2CH3 + HCl
properties
CAS RN |
15560-97-1 |
|---|---|
Product Name |
Benzene, methyl(propylthio)- |
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-methyl-2-propylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-3-8-11-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
InChI Key |
OAKIXGDEEBCTQM-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC=CC=C1C |
Canonical SMILES |
CCCSC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




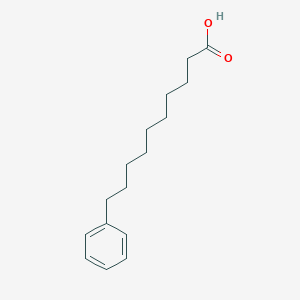
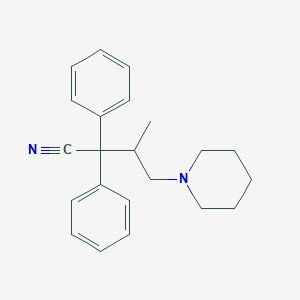
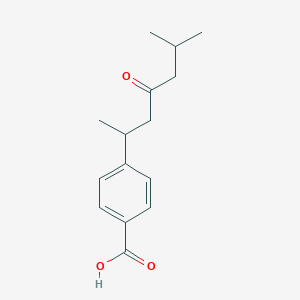
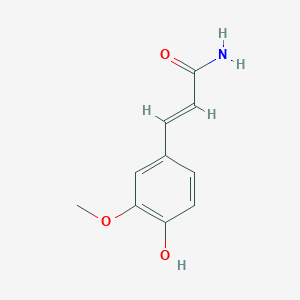
![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)

